molecular formula C17H20N4O6 B11053541 4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B11053541
M. Wt: 376.4 g/mol
InChI Key: XIYQAAATJKYBKD-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a heterocyclic compound that belongs to the pyrazolo-pyridine class. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with a 3,4-dimethoxyphenyl group, an isopropyl group, and a nitro group. It is of interest in medicinal chemistry due to its potential biological activities.

Chemical Reactions Analysis

4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects. The pyrazolo-pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE can be compared with other pyrazolo-pyridine derivatives such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C17H20N4O6/c1-8(2)20-15-13(16(22)19-20)12(14(21(24)25)17(23)18-15)9-5-6-10(26-3)11(7-9)27-4/h5-8,12,14H,1-4H3,(H,18,23)(H,19,22)

InChI Key

XIYQAAATJKYBKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC)C(=O)N1

Origin of Product

United States

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